(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol, commonly designated as YnF, is a highly specialized, alkyne-tagged isoprenoid analogue engineered as a bioorthogonal chemical probe for protein farnesylation. Functioning as a precise 15-carbon structural mimic of natural farnesol, it is metabolically incorporated by farnesyltransferase (FTase) into the C-terminal CaaX motifs of target proteins [1]. The terminal alkyne moiety enables downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized fluorophores or affinity tags, facilitating the enrichment and system-wide quantitative proteomic analysis of the prenylome [2]. For procurement, YnF represents a critical analytical reagent for chemical biology workflows evaluating FTase activity, screening prenyltransferase inhibitors (PTIs), and mapping lipid post-translational modifications at endogenous cellular abundance [1].
Substituting YnF with generic natural farnesol (FOH) or older-generation lipid probes fundamentally compromises proteomic workflows. Natural farnesol lacks a bioorthogonal handle, rendering it entirely incompatible with click-chemistry-based enrichment or visualization [1]. Conversely, substituting YnF with azide-tagged farnesol analogues introduces higher non-specific background labeling during CuAAC reactions, obscuring low-abundance targets [2]. Furthermore, older alkyne-farnesol probes (such as C15-Alk-OH) possess an extra carbon atom, which subtly distorts the steric profile and FTase binding kinetics compared to the natural substrate. YnF is precisely engineered to be one atom shorter than these legacy probes, making it the closest structural mimic to endogenous farnesyl groups and uniquely enabling the identification of farnesylated proteins at true endogenous abundance without requiring artificial metabolic perturbation [1].
YnF was specifically designed to resolve the steric discrepancies of legacy probes. Compared to the previously standard C15-Alk-OH probe, YnF is shorter by exactly one atom, providing a tighter structural mimicry of the natural farnesyl pyrophosphate substrate. In comparative proteomic profiling, this precise structural fidelity allowed YnF to successfully identify 80 prenylated proteins in a single human cell line, with 64 of these detected at their true endogenous abundance without the need for artificial metabolic perturbation—a performance threshold not achieved by the bulkier legacy probes [1].
| Evidence Dimension | Proteomic identification at endogenous abundance |
| Target Compound Data | YnF (1-atom shorter, exact 15-carbon mimic) |
| Comparator Or Baseline | C15-Alk-OH (legacy probe, +1 carbon atom) |
| Quantified Difference | Enabled the first-time identification of 64 farnesylated proteins at unperturbed endogenous abundance. |
| Conditions | Human endothelial cell line (EA.hy926) quantitative chemical proteomics. |
Procurement of the exact YnF structure prevents steric-induced artifacts in FTase incorporation, ensuring high-fidelity mapping of the native prenylome.
In dual-labeling chemical proteomic workflows, YnF demonstrates strict orthogonality compared to its 20-carbon counterpart, YnGG. Quantitative spike-in SILAC assays confirm that YnF is exclusively incorporated into canonical CXXX farnesylation substrates (e.g., KRAS, NRAS, DNAJA1) and is dose-dependently competed by natural farnesol, but not by geranylgeraniol. In contrast, YnGG selectively labels Rab proteins and other GGTase-1/2 substrates [1].
| Evidence Dimension | Enzyme substrate specificity |
| Target Compound Data | YnF (selectively labels FTase CXXX targets) |
| Comparator Or Baseline | YnGG (selectively labels GGTase targets) |
| Quantified Difference | Complete orthogonal segregation of the farnesylated vs. geranylgeranylated sub-proteomes. |
| Conditions | In-cell metabolic labeling with competitive natural isoprenoid spike-in. |
Buyers conducting differential lipidomics must use YnF to isolate farnesylation events without cross-contamination from the geranylgeranylation pathway.
The selection of the terminal alkyne handle in YnF provides a distinct analytical advantage over earlier azide-functionalized isoprenoid analogues. Studies evaluating bioorthogonal lipid reporters demonstrate that alkyne-containing isoprenoids result in significantly lower non-specific background labeling in complex cellular lysates compared to azide-based probes during copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This enhanced signal-to-noise ratio is critical for the confident mass spectrometric identification of low-abundance farnesylated proteins.
| Evidence Dimension | Non-specific background in cell lysates |
| Target Compound Data | Alkyne-tagged isoprenoids (YnF) |
| Comparator Or Baseline | Azide-tagged isoprenoids |
| Quantified Difference | Significantly reduced background fluorescence and non-specific bead binding during enrichment. |
| Conditions | CuAAC (click chemistry) derivatization in whole-cell lysates. |
A lower background directly translates to higher sensitivity and fewer false positives in mass spectrometry-based target discovery workflows.
YnF serves as a highly sensitive pharmacodynamic reporter for farnesyltransferase inhibitors (FTIs). In cells treated with the clinical FTI tipifarnib, YnF incorporation into target proteins like KRAS and NRAS undergoes a sharp, dose-dependent decrease. Crucially, YnF labeling is completely insensitive to GGTase inhibitors (e.g., GGTI-298), proving its utility in distinguishing specific FTase target engagement from general mevalonate pathway disruption [1].
| Evidence Dimension | Probe incorporation under inhibitor treatment |
| Target Compound Data | YnF + Tipifarnib (dose-dependent signal loss) |
| Comparator Or Baseline | YnF + GGTI-298 (no signal loss) |
| Quantified Difference | Selective, dose-dependent reduction in fluorescence/enrichment specifically upon FTase inhibition. |
| Conditions | EA.hy926 cells treated with FTIs vs. GGTIs. |
Pharmaceutical buyers require YnF to accurately validate target engagement and off-target alternative prenylation dynamics for novel cancer therapeutics.
Where researchers need to map farnesylated proteins at their natural expression levels without overexpressing targets or artificially perturbing the mevalonate pathway, leveraging YnF's optimized 15-carbon chain length [1].
Where pharmaceutical pipelines require a direct, in-cell readout of FTase target engagement (e.g., for KRAS-driven cancers) to evaluate the efficacy and specificity of novel inhibitors like tipifarnib [1].
Where systems biology workflows demand the simultaneous, orthogonal tracking of both farnesylation and geranylgeranylation dynamics by pairing YnF with its 20-carbon counterpart, YnGG [1].
Where researchers must quantify how cells adapt to FTase inhibition by shifting substrates (like KRAS) to GGTase-1, requiring precise, quantitative differentiation of lipid tails on the target protein [1].